2,3,6-Trifluorobenzenesulfonyl chloride

Descripción general

Descripción

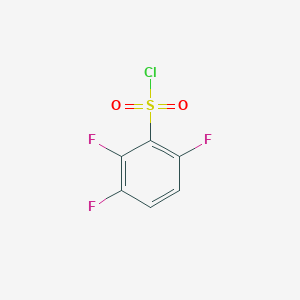

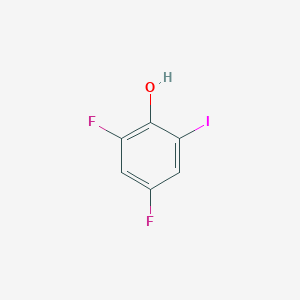

The compound of interest, 2,3,6-Trifluorobenzenesulfonyl chloride, is a fluorinated aromatic sulfonyl chloride. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their properties, which can be used to infer certain aspects of 2,3,6-Trifluorobenzenesulfonyl chloride. For instance, the synthesis of related compounds often involves multiple steps including regioselective lithiation, electrophilic substitution, and chloroxidation conditions . Structural studies of similar compounds, such as 2,4,6-triisopropylbenzenesulfonyl chloride, have been conducted using X-ray diffraction, revealing details about molecular conformation and steric effects .

Synthesis Analysis

The synthesis of related benzenesulfonyl chlorides typically involves multi-step processes. For example, the synthesis of a key building block of penoxsulam starts with commercially available precursors and includes steps such as regioselective lithiation, copper-catalyzed C–O coupling, and chloroxidation to yield the desired sulfonyl chloride . Similarly, the synthesis of 3-formylbenzenesulfonyl chloride derivatives from benzaldehydes involves the conversion of aldehyde bisulfite adducts to the target compounds using a two-stage reaction . These methods suggest that the synthesis of 2,3,6-Trifluorobenzenesulfonyl chloride could also involve strategic functional group transformations and careful control of reaction conditions.

Molecular Structure Analysis

The molecular structure of benzenesulfonyl chlorides can be complex due to the presence of substituents that influence the overall conformation of the molecule. For instance, 2,4,6-triisopropylbenzenesulfonyl chloride exhibits a strongly flattened boat conformation with specific bond lengths and angle distortions due to steric overcrowding . This information implies that the molecular structure of 2,3,6-Trifluorobenzenesulfonyl chloride would also be influenced by the trifluoromethyl groups, potentially affecting its reactivity and physical properties.

Chemical Reactions Analysis

Sulfonyl chlorides are known to react with various nucleophiles. For example, 2,3,5,6-tetrafluorobenzenesulfenyl chloride reacts with olefins, ammonia, and aromatic compounds, acting as a typical sulfenyl chloride and leading to the formation of several new compounds . This suggests that 2,3,6-Trifluorobenzenesulfonyl chloride would likely undergo similar reactions, such as sulfenylation or conversion into sulfones when reacted with appropriate nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonyl chlorides are influenced by their molecular structures. For example, the presence of fluorine atoms can significantly affect the electron distribution within the molecule, influencing its reactivity and physical properties such as boiling and melting points. The crystal structure of related compounds, such as 2,4,6-trinitrobenzene derivatives, provides insights into the intermolecular interactions and stability of these molecules . Although specific data for 2,3,6-Trifluorobenzenesulfonyl chloride is not provided, it can be inferred that its physical properties would be affected by the trifluoromethyl groups and the sulfonyl chloride moiety.

Aplicaciones Científicas De Investigación

Electrocatalytic Fluorination

2,3,6-Trifluorobenzenesulfonyl chloride is utilized in electrochemical fluorination processes. For instance, a study demonstrated the electrochemical fluorination of organosulfur compounds using a recyclable polymer-supported iodobenzene, achieving moderate to good yields of fluorinated compounds. This method highlighted the reusability of the catalyst and its stable mediatory activity across multiple cycles, showcasing an environmentally friendly and efficient approach to fluorination (Sawamura et al., 2010).

Regioselective Trifluoromethylthiolation

In organic synthesis, the regioselective trifluoromethylthiolation of heteroaromatic compounds has been developed, with 2,3,6-Trifluorobenzenesulfonyl chloride acting as a key reagent. This process allows for the selective introduction of CF3S groups into molecules, enhancing their chemical properties for further applications in drug development and material science (Muta et al., 2019).

Synthesis of Isomeric Fluoronitrobenzene-sulfonyl Chlorides

The synthesis of novel fluoronitrobenzenesulfonyl chlorides demonstrates the versatility of 2,3,6-Trifluorobenzenesulfonyl chloride in creating compounds with potential applications in pharmaceuticals and agrochemicals. These compounds were synthesized from difluoronitrobenzenes, showcasing a method to access previously unknown isomeric forms, which could serve as intermediates in the development of new compounds (Zhersh et al., 2010).

Applications in Solid-Phase Synthesis

Polymer-supported benzenesulfonamides, prepared using 2,3,6-Trifluorobenzenesulfonyl chloride, serve as key intermediates in solid-phase synthesis. This approach enables the generation of diverse privileged scaffolds and unusual rearrangements, illustrating the compound's role in facilitating complex chemical transformations (Fülöpová & Soural, 2015).

Key Building Block Synthesis

In the synthesis of penoxsulam, an important herbicide, 2,3,6-Trifluorobenzenesulfonyl chloride is used to create key building blocks. This showcases its role in the synthesis of agriculturally relevant compounds, demonstrating the chemical's contribution to the development of new products for crop protection (Huang et al., 2019).

Safety And Hazards

Propiedades

IUPAC Name |

2,3,6-trifluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF3O2S/c7-13(11,12)6-4(9)2-1-3(8)5(6)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFFKHMGJJCDTJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)F)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30624410 | |

| Record name | 2,3,6-Trifluorobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,6-Trifluorobenzenesulfonyl chloride | |

CAS RN |

1017779-75-7 | |

| Record name | 2,3,6-Trifluorobenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017779-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,6-Trifluorobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,6-Trifluorobenzenesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Formylpyrazolo[1,5-a]pyridine-5-carbonitrile](/img/structure/B1344036.png)

![2-[2-Fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1344046.png)